molecular formula C11H14O2 B1266755 2-Butoxybenzaldehyde CAS No. 7091-13-6

2-Butoxybenzaldehyde

Cat. No. B1266755
CAS RN: 7091-13-6
M. Wt: 178.23 g/mol
InChI Key: FSMCOBJDZVRWIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Butoxybenzaldehyde and its derivatives can involve various chemical pathways, including palladium-catalyzed C-H activation and ortho-bromination of substituted benzaldoximes. For example, a selective ortho-bromination process has been developed, utilizing palladium-catalyzed C-H activation as a key step, leading to the synthesis of substituted 2-bromobenzaldehydes with good overall yields (Dubost et al., 2011). Such methodologies highlight the versatility and efficiency of modern synthetic routes in producing 2-Butoxybenzaldehyde and its analogs.

Molecular Structure Analysis

The molecular structure of 2-Butoxybenzaldehyde is crucial for understanding its reactivity and properties. Advanced spectroscopic techniques, such as NMR and mass spectrometry, are often employed to elucidate the structure of this compound and its derivatives. For instance, the structure of newly synthesized compounds can be determined by FT-IR, 1H-NMR, and 13C-NMR, providing insights into their molecular configurations and potential reactivity (Kaya & Çulhaoğlu, 2012).

Chemical Reactions and Properties

2-Butoxybenzaldehyde participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. Reactions such as the cleavage of the aldehyde C-H bond using a rhodium catalyst system to produce 2-alkenoylphenols underline the compound's utility in organic synthesis (Kokubo et al., 1999). These reactions are significant for constructing complex molecular architectures from simpler building blocks.

Physical Properties Analysis

The physical properties of 2-Butoxybenzaldehyde, such as melting point, boiling point, and solubility, are essential for its handling and application in various chemical processes. While specific studies on these properties were not directly found in the current literature search, general practices in analytical and physical chemistry provide the methodologies for determining these characteristics, which are critical for its storage, handling, and application in synthesis.

Chemical Properties Analysis

The chemical properties of 2-Butoxybenzaldehyde, including its reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are of considerable interest. Studies involving the reactivity of similar aldehydes suggest that 2-Butoxybenzaldehyde could engage in a range of chemical transformations, offering pathways to a variety of functionalized products. For example, its reactions with alkynes, alkenes, or allenes under catalytic conditions to form corresponding products highlight the compound's versatility (Kokubo et al., 1999).

Scientific Research Applications

1. Organic Synthesis and Catalysis

  • 2-Butoxybenzaldehyde derivatives have been used in organic synthesis, particularly in the palladium-catalyzed bromination of benzaldehydes. This process is crucial for synthesizing substituted 2-bromobenzaldehydes, which are important intermediates in organic synthesis (Dubost et al., 2011).
  • Rhodium-catalyzed reactions involving 2-butoxybenzaldehyde-related compounds have been explored for the efficient synthesis of various organic compounds, including 2-aminobenzaldehydes, which are valuable in the development of heterocyclic frameworks (Liu et al., 2018).

2. Material Science and Nanotechnology

  • 2-Butoxybenzaldehyde derivatives have been involved in the development of new materials, such as metal chelating polymers. These polymers have potential applications in various fields including catalysis and material science (Kaliyappan et al., 1996).
  • The compound has been used in the synthesis of magnetic chitosan nanoparticles, which are effective adsorbents for removing dyes from aqueous solutions. This application is significant in environmental remediation and water purification (Banaei et al., 2018).

3. Analytical Chemistry

  • In analytical chemistry, 2-butoxybenzaldehyde-related compounds have been used as actinometers for measuring light absorbance and photochemical properties in various environments. This is important for understanding and measuring photochemical reactions in environmental studies (Galbavy et al., 2010).

4. Pharmaceutical and Biomedical Applications

  • 2-Butoxybenzaldehyde derivatives have been investigated for their role in the synthesis of radiopharmaceuticals. These compounds are crucial in developing imaging agents for positron emission tomography, a significant technique in medical diagnostics (Orlovskaja et al., 2016).
  • The compound has been studied for its potential as a chemopreventive agent in cancer treatment. Research has explored the cytotoxicity effects of related benzaldehydes on tumor cells, highlighting their potential in developing new cancer therapies (Tseng et al., 2001).

Safety And Hazards

The safety and hazards of 2-Butoxybenzaldehyde are important considerations. While specific details were not found in the search results, safety data sheets (SDS) for this compound are available and should be consulted for detailed information .

properties

IUPAC Name

2-butoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMCOBJDZVRWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290515
Record name 2-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50290515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxybenzaldehyde

CAS RN

7091-13-6
Record name 2-Butoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7091-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butoxybenzaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7091-13-6
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69087
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Record name 2-butoxybenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DK Beenaa, MA Baileyb, T Parishb… - Chemistry & Biology, 2014 - academia.edu
Mycobacterium tuberculosis is responsible for a large number of deaths worldwide. This bacterium is a matter of great concern as it has developed resistance against most of the anti-TB …
Number of citations: 5 www.academia.edu
W Delong, W Lanying, W Yongling, S Shuang… - European Journal of …, 2017 - Elsevier
In our continued efforts to improve the potential utility of the α-methylene-γ-lactone scaffold, 62 new and 59 known natural α-methylenelactam analogues including α-methylene-γ-…
Number of citations: 38 www.sciencedirect.com
YA Son, S Matsumoto, EM Han, S Wang… - Molecular Crystals and …, 2008 - Taylor & Francis
… The 4-(diethylamino)-2-butoxybenzaldehyde 2 was synthesized according to the literature … Diaminomaleonitrile 3 (0.1 g, 0.6 mmol) and 4-(diethylamino)-2-butoxybenzaldehyde 2 (0.3 g, …
Number of citations: 8 www.tandfonline.com
X Ji, S Xue, Y Zhan, J Shen, L Wu, J Jin… - European Journal of …, 2014 - Elsevier
… 2-Butoxybenzaldehyde and methyl 2-azidoacetate was treated with NaOMe in MeOH according to the general procedure D to afford compound 9g as a white solid. Yield, 65%; mp 153–…
Number of citations: 18 www.sciencedirect.com
H Zimmer, J ROTHE - The Journal of Organic Chemistry, 1959 - ACS Publications
We were interested in preparing certain «-and/or/3-substituted butyrolactones in order to investi-gate some of their physiological activities. Some of the compounds were also wanted as …
Number of citations: 56 pubs.acs.org
SF Nielsen, SB Christensen, G Cruciani… - Journal of Medicinal …, 1998 - ACS Publications
A large number of substituted chalcones have been synthesized and tested for antileishmanial and lymphocyte-suppressing activities. A subset of the chalcones was designed by using …
Number of citations: 437 pubs.acs.org
I Hermecz, A Horvath, Z Meszaros… - Journal of medicinal …, 1984 - ACS Publications
The weak antiallergic activity of 6-methyl-4-oxo-6, 7, 8, 9-tetrahydro-4if-pyrido [l, 2-o] pyrimidine-3-carboxylic acid (1) in the rat reaginic passive cutaneous anaphylaxis test was …
Number of citations: 5 pubs.acs.org
MJ Ashton, A Ashford, AH Loveless… - Journal of medicinal …, 1984 - ACS Publications
A series of [a-(heterocyclyl) benzyl] piperazines was synthesized and their effect of reducing serum cholesterol and triglyceride levels in the rat was evaluated. A systematic exploration …
Number of citations: 32 pubs.acs.org
BJ Jung, JI Lee, HY Chu, LM Do, J Lee… - Journal of Materials …, 2005 - pubs.rsc.org
We have synthesized a series of novel bis-DCM derivatives as candidate red dopants for use in organic light-emitting devices (OLEDs), by introducing various donor-substituted aryl …
Number of citations: 62 pubs.rsc.org
SK Petkevich, EA Dikusar, VI Potkin… - Russian Journal of Organic …, 2015 - Springer
A procedure has been developed for the synthesis of 5-arylisoxazole-3-carboxylates on the basis of phenols and oximes derived from salicylaldehyde. Selective reduction of 4-(2-…
Number of citations: 5 link.springer.com

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